Butyl 2-amino-2-methylpropanoate hydrochloride
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Overview
Description
Butyl 2-amino-2-methylpropanoate hydrochloride is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-amino-2-methylpropanoate hydrochloride typically involves the esterification of 2-amino-2-methylpropanoic acid with butanol, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2-8°C to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to maintain the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-amino-2-methylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Butyl 2-amino-2-methylpropanoate hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Butyl 2-amino-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Butyl 2-amino-2-methylpropanoate hydrochloride include:
Uniqueness
This compound is unique due to its specific ester group and the presence of the butyl moiety, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
butyl 2-amino-2-methylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-5-6-11-7(10)8(2,3)9;/h4-6,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTILFDKLMAGRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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